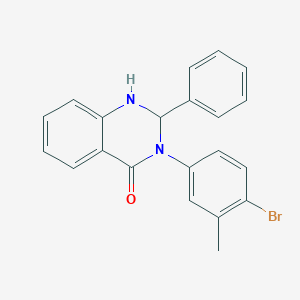![molecular formula C28H34N4O2S B298689 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B298689.png)
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one. One of the most promising directions is the development of this compound as an anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in vivo. Additionally, studies are needed to investigate the potential applications of this compound in other therapeutic areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and to develop it as a safe and effective therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-(cyclopentylimino)-3-cyclopentylthiazolidin-4-one with 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with a yield of up to 80%.
Applications De Recherche Scientifique
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propriétés
Nom du produit |
3-cyclopentyl-2-(cyclopentylimino)-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C28H34N4O2S |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
(5Z)-3-cyclopentyl-2-cyclopentylimino-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H34N4O2S/c33-26(30-15-7-8-16-30)19-31-18-20(23-13-5-6-14-24(23)31)17-25-27(34)32(22-11-3-4-12-22)28(35-25)29-21-9-1-2-10-21/h5-6,13-14,17-18,21-22H,1-4,7-12,15-16,19H2/b25-17-,29-28? |
Clé InChI |
PMXUWSXABTWVMY-KSVGNYRWSA-N |
SMILES isomérique |
C1CCC(C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)/S2)C6CCCC6 |
SMILES |
C1CCC(C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)S2)C6CCCC6 |
SMILES canonique |
C1CCC(C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)N5CCCC5)S2)C6CCCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-[(2,7-diethoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B298613.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B298614.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide](/img/structure/B298625.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide](/img/structure/B298626.png)
![N-(1,3-benzodioxol-5-yl)-2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298627.png)

![N-(4-chlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B298631.png)